molecular formula C8H15NO4 B065196 Boc-Ala-OH-3,3,3-d3 CAS No. 161602-47-7

Boc-Ala-OH-3,3,3-d3

Cat. No. B065196
CAS RN: 161602-47-7
M. Wt: 192.23 g/mol
InChI Key: QVHJQCGUWFKTSE-MQBGRFPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Ala-OH-3,3,3-d3” is a labelled form of L-Alanine . The compound is also known as N-(tert-Butoxycarbonyl)-L-alanine-3,3,3-d3 or L-Alanine-3,3,3-d3, N-t-Boc derivative . Its linear formula is CD3CH(NH-Boc)CO2H .


Molecular Structure Analysis

The molecular weight of “Boc-Ala-OH-3,3,3-d3” is 192.23 . Its structure consists of a deuterated alanine residue protected by a tert-butoxycarbonyl (Boc) group .


Physical And Chemical Properties Analysis

“Boc-Ala-OH-3,3,3-d3” is a solid compound . The compound has an optical activity of [α]20/D −23°, c = 2 in acetic acid . Its melting point is 79-83 °C (lit.) .

Scientific Research Applications

Peptide Synthesis

Boc-Ala-OH-3,3,3-d3 is commonly used in peptide synthesis . The Boc group protects the amino group during peptide bond formation, and can be removed under acidic conditions once the desired peptide sequence has been assembled.

Biomolecular NMR Studies

This compound is suitable for biomolecular Nuclear Magnetic Resonance (NMR) studies . The deuterium atoms make it particularly useful for NMR studies as they give distinct signals that can help in elucidating the structure of complex biomolecules.

Proteomics Research

In proteomics research, Boc-Ala-OH-3,3,3-d3 can be used to synthesize isotope-labeled peptides for Mass Spectrometry (MS)-based protein quantitation . This allows for accurate measurement of protein expression levels in biological samples.

Metabolic Studies

The deuterated alanine can be used in metabolic studies to track the fate of the alanine molecule in biological systems . This can provide insights into metabolic pathways and their regulation.

Drug Development

In drug development, Boc-Ala-OH-3,3,3-d3 can be used in the synthesis of deuterated drugs . Deuterated drugs have the same therapeutic effects as their non-deuterated counterparts, but can have improved pharmacokinetic properties.

Chemical Shift Reagents in NMR

Boc-Ala-OH-3,3,3-d3 can be used as a chemical shift reagent in NMR . The deuterium atoms cause a shift in the NMR signals of nearby atoms, which can be useful in determining the structure of a molecule.

properties

IUPAC Name

(2S)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHJQCGUWFKTSE-MQBGRFPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435273
Record name Boc-Ala-OH-3,3,3-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161602-47-7
Record name Boc-Ala-OH-3,3,3-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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